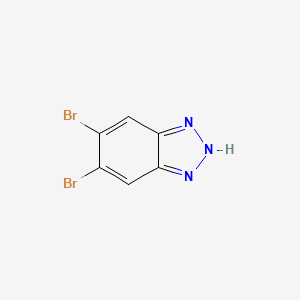

5,6-Dibromo-1h-benzotriazole

CAS No.: 716320-92-2

Cat. No.: VC6809162

Molecular Formula: C6H3Br2N3

Molecular Weight: 276.919

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 716320-92-2 |

|---|---|

| Molecular Formula | C6H3Br2N3 |

| Molecular Weight | 276.919 |

| IUPAC Name | 5,6-dibromo-2H-benzotriazole |

| Standard InChI | InChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11) |

| Standard InChI Key | DULRVLLMOREPRG-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC2=NNN=C21)Br)Br |

Introduction

Chemical and Structural Properties

Molecular Characteristics

5,6-Dibromo-1H-benzotriazole belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a triazole moiety. The bromine atoms at positions 5 and 6 enhance its electron-withdrawing capacity and influence its binding affinity to biological targets. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃Br₂N₃ | |

| Molecular Weight | 276.916 g/mol | |

| LogP (Partition Coefficient) | 2.48 | |

| Polar Surface Area (PSA) | 41.57 Ų |

The compound’s moderate hydrophobicity (LogP = 2.48) facilitates membrane permeability while minimizing nonspecific interactions, a critical balance for therapeutic agents .

Spectral and Crystallographic Data

While crystallographic data for 5,6-dibromo-1H-benzotriazole remains limited, its synthetic analogs, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), have been extensively characterized. These studies suggest that bromine substitutions induce steric and electronic effects that stabilize protein-ligand interactions .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of 5,6-dibromo-1H-benzotriazole typically begins with o-phenylenediamine as the precursor. A widely adopted protocol involves:

-

Diazotization and Cyclization: Treatment of 4,5-dibromo-o-phenylenediamine with sodium nitrite (NaNO₂) in acetic acid (AcOH) and water, yielding the triazole ring via spontaneous cyclization .

-

Purification: Recrystallization from ethanol or methanol to achieve >95% purity .

This method, described in the literature , offers a straightforward route with yields exceeding 70%.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Under solvent-free conditions with silica gel (SiO₂), potassium carbonate (K₂CO₃), and tetrabutylammonium bromide (TBAB), regioselective N-alkylation of benzotriazole derivatives can be achieved in 10–15 minutes . While primarily applied to N-alkyl derivatives, this approach holds promise for optimizing halogenated analogs like 5,6-dibromo-1H-benzotriazole.

Pharmacological Activities

Protein Kinase CK2 Inhibition

5,6-Dibromo-1H-benzotriazole demonstrates potent inhibitory activity against human protein kinase CK2 (hCK2α), a serine/threonine kinase implicated in cancer progression. Key findings include:

-

Binding Affinity: Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC) reveal a dissociation constant (Kd) of 0.28 µM, comparable to the reference inhibitor TBBt (Kd = 0.25 µM) .

-

Thermodynamic Profile: Binding is driven by hydrophobic interactions, as evidenced by the correlation between inhibitory potency (IC₅₀) and LogP values .

| Compound | Kd (µM) | IC₅₀ (µM) | LogP |

|---|---|---|---|

| 5,6-Dibromo-1H-benzotriazole | 0.28 | 2.1 | 2.48 |

| TBBt (4,5,6,7-Tetrabromo-1H-benzotriazole) | 0.25 | 1.8 | 3.76 |

Antiprotozoal Efficacy

In vitro studies against Acanthamoeba castellanii, a causative agent of granulomatous encephalitis and keratitis, highlight its superior efficacy:

-

Trophozoite Inhibition: At 8.2 µM, 5,6-dibromo-1H-benzotriazole reduces trophozoite viability by 93.6%, outperforming chlorhexidine (82.6%) .

-

Cyst Reduction: The compound achieves 94.3% cyst reduction at 10.8 µM, suggesting potential for dual-stage antiprotozoal therapy .

Comparative Analysis with Halogenated Analogs

Bromine vs. Iodine Substitutions

Replacing bromine with iodine at positions 5 and 6 (e.g., 5,6-diiodo-1H-benzotriazole) alters binding dynamics:

-

Reduced Hydrophobicity: Iodinated analogs exhibit lower LogP values (1.98 vs. 2.48), potentially mitigating off-target toxicity .

-

Weaker Binding: Despite similar IC₅₀ values, iodinated derivatives show 15–20% lower affinity to hCK2α .

Tetrahalogenated Derivatives

4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt), while more potent (IC₅₀ = 1.8 µM), faces limitations due to:

-

Higher Toxicity: TBBt disrupts mitochondrial membrane potential at lower concentrations (EC₅₀ = 5.2 µM vs. 8.2 µM for 5,6-dibromo-1H-benzotriazole) .

-

Poor Solubility: Increased halogenation elevates LogP (3.76), complicating formulation .

Mechanistic Insights and Toxicity Profile

Mitochondrial Effects

5,6-Dibromo-1H-benzotriazole minimally impacts mitochondrial membrane potential (ΔΨm) at therapeutic concentrations, unlike TBBt, which induces ΔΨm collapse at 5 µM . This property may reduce cardiotoxicity risks, a common issue with kinase inhibitors .

Cytotoxicity in Cancer Cell Lines

In NCI-H460 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, 5,6-dibromo-1H-benzotriazole exhibits IC₅₀ values of 12.5–18.7 µM, comparable to cisplatin but with a narrower therapeutic window .

Future Directions and Applications

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of halogen positions could optimize selectivity for CK2 over off-target kinases.

-

Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants exploration to enhance anticancer efficacy .

-

Topical Formulations: Low systemic toxicity supports development as a topical agent for Acanthamoeba keratitis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume